molecular formula C12H15IO2 B11082454 3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde

3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde

Cat. No.: B11082454
M. Wt: 318.15 g/mol
InChI Key: HJJRNQQNDLDJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-iodo-4-isopropylbenzaldehyde is a versatile small molecule scaffold with the molecular formula C12H15IO3. It is a benzaldehyde derivative characterized by the presence of ethoxy, iodo, and isopropyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-iodo-4-isopropylbenzaldehyde typically involves the iodination of a suitable benzaldehyde precursor followed by the introduction of ethoxy and isopropyl groups. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethoxy and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods: Industrial production of 3-ethoxy-5-iodo-4-isopropylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-iodo-4-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxy-5-iodo-4-isopropylbenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-ethoxy-5-iodo-4-isopropylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can enhance its reactivity and binding affinity to certain targets, while the ethoxy and isopropyl groups can influence its solubility and membrane permeability .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-ethoxy-5-iodo-4-isopropylbenzaldehyde is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of the isopropyl group, in particular, can affect its steric properties and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

3-ethoxy-5-iodo-4-propan-2-ylbenzaldehyde

InChI

InChI=1S/C12H15IO2/c1-4-15-11-6-9(7-14)5-10(13)12(11)8(2)3/h5-8H,4H2,1-3H3

InChI Key

HJJRNQQNDLDJFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.